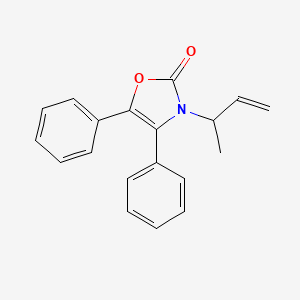
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is an organic compound with a complex structure that includes a butenyl group, two phenyl groups, and an oxazol-2(3H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a component in materials science
Mechanism of Action
The mechanism by which 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: This compound has a similar structure but includes triazole rings instead of the oxazol-2(3H)-one ring.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar butenyl group but differs in the rest of its structure.
Uniqueness
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
82238-49-1 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-but-3-en-2-yl-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C19H17NO2/c1-3-14(2)20-17(15-10-6-4-7-11-15)18(22-19(20)21)16-12-8-5-9-13-16/h3-14H,1H2,2H3 |
InChI Key |
AGWFAGBMYLCQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
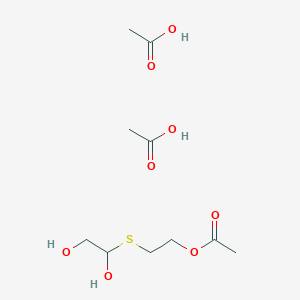




![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
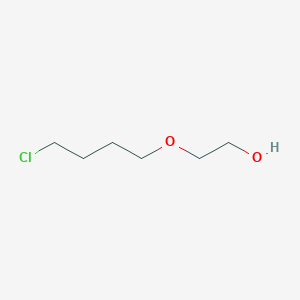
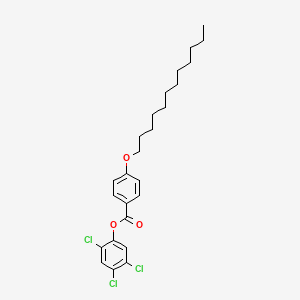
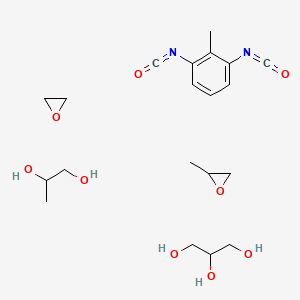

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
